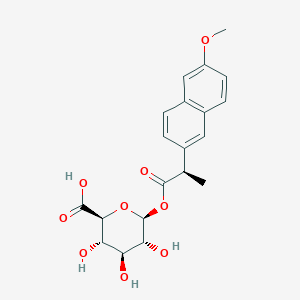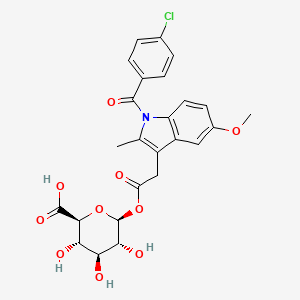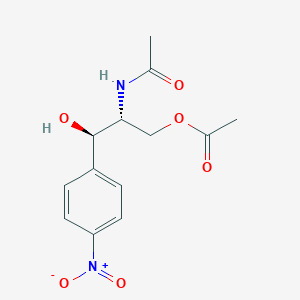![molecular formula C₁₉H₁₄D₄N₂O₃S B1140506 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione CAS No. 1217211-89-6](/img/new.no-structure.jpg)
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is a synthetic organic compound known for its applications in medicinal chemistry, particularly in the development of antidiabetic drugs. This compound is a derivative of thiazolidinedione, a class of compounds that act as insulin sensitizers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2-pyridineethanol and 4-hydroxybenzaldehyde.
Formation of Intermediate: The 5-ethyl-2-pyridineethanol is reacted with 4-hydroxybenzaldehyde under basic conditions to form an intermediate compound.
Thiazolidinedione Formation: The intermediate is then reacted with thiazolidinedione in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like acetonitrile, chloroform, and DMSO are commonly used to dissolve the reactants and facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the thiazolidinedione ring.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is often used in studies involving cell signaling pathways and gene expression.
Medicine
Medically, 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is explored for its antidiabetic properties. It acts as an insulin sensitizer, making it a candidate for the treatment of type 2 diabetes.
Industry
In the pharmaceutical industry, this compound is used in the development of drugs. Its ability to modulate insulin sensitivity makes it valuable in creating medications for metabolic disorders.
Mécanisme D'action
The compound exerts its effects primarily by activating peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to increased insulin sensitivity in adipose tissue, muscle, and liver. The molecular pathways involved include the regulation of genes responsible for glucose and lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic drug.
Rosiglitazone: Similar in structure and function to pioglitazone, also used to treat type 2 diabetes.
Uniqueness
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1217211-89-6 |
|---|---|
Formule moléculaire |
C₁₉H₁₄D₄N₂O₃S |
Poids moléculaire |
358.45 |
Synonymes |
5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene]thiazolidine-2,4-dione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



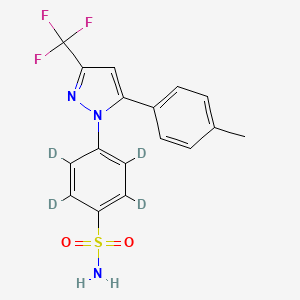
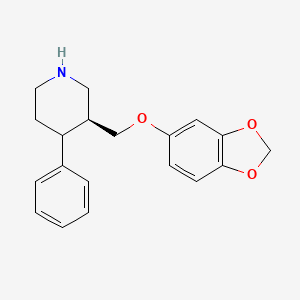

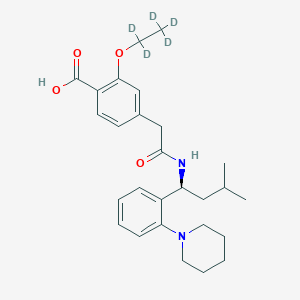
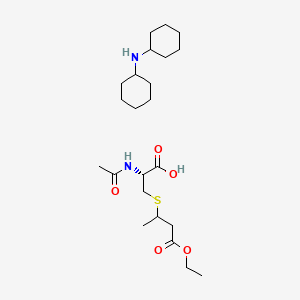
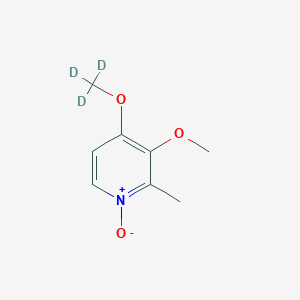
![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B1140434.png)
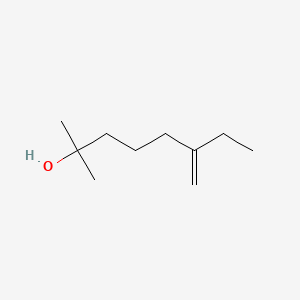
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
